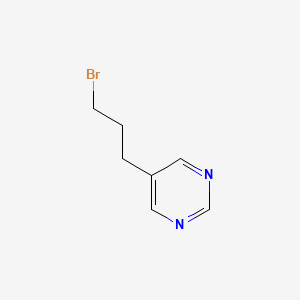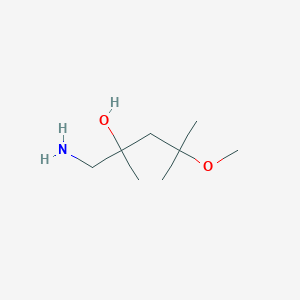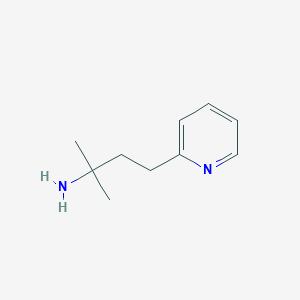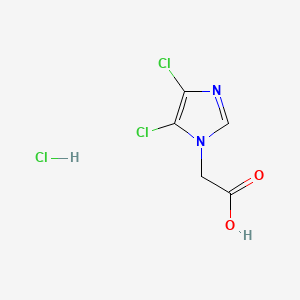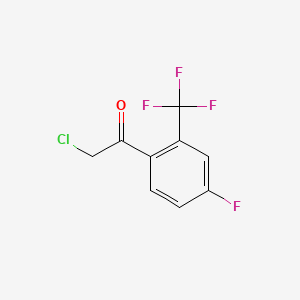
2-(3-Bromothiophen-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromothiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an aldehyde group on the thiophene ring makes this compound a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-thiopheneacetaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(3-Bromothiophen-2-yl)acetic acid.
Reduction: 2-(3-Bromothiophen-2-yl)ethanol.
Substitution: 2-(3-Methoxythiophen-2-yl)acetaldehyde or 2-(3-Cyanothiophen-2-yl)acetaldehyde.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)acetaldehyde is used in various scientific research applications, including:
Biology: In the study of thiophene derivatives as potential bioactive compounds with antimicrobial and anticancer properties.
Medicine: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of advanced materials such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)acetaldehyde involves its interaction with molecular targets and pathways specific to its application. For example, in the synthesis of conjugated polymers, the compound undergoes polymerization reactions catalyzed by nickel or palladium-based systems. These reactions involve the formation of carbon-carbon bonds between thiophene units, resulting in polymers with unique optical and electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromothiophen-3-yl)acetaldehyde: Another brominated thiophene derivative with similar reactivity but different regioselectivity.
2-(3-Chlorothiophen-2-yl)acetaldehyde: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
2-(3-Bromothiophen-2-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C6H5BrOS |
|---|---|
Molecular Weight |
205.07 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrOS/c7-5-2-4-9-6(5)1-3-8/h2-4H,1H2 |
InChI Key |
QHVUPTNNHXCNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


